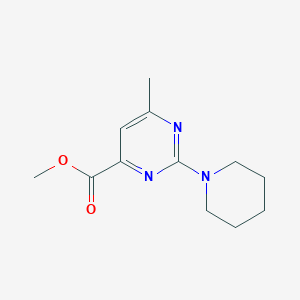

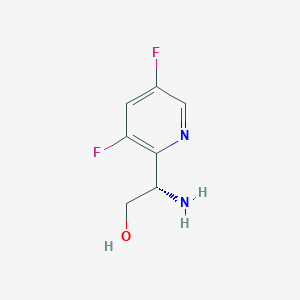

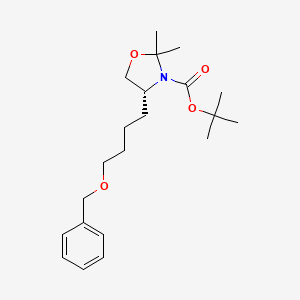

![molecular formula C15H13BrO B1401514 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 918823-91-3](/img/structure/B1401514.png)

4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl

説明

“4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” is a chemical compound. It is related to (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone . This compound is used for chemical probe synthesis and contains a light-activated benzophenone, alkyne tag, and bromine synthetic handle .

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . Protocols for the functionalizing deboronation of alkyl boronic esters could potentially be applied .Molecular Structure Analysis

The molecular structure of “4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . Single-crystal X-ray diffraction (SCXRD) analysis can also be performed .Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” could potentially involve catalytic protodeboronation of alkyl boronic esters .科学的研究の応用

1. Inhibitory Activities and Molecular Docking Studies

Biphenyl-based compounds, including those related to 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl, have shown significant anti-tyrosinase activities. A study highlighted the synthesis of biphenyl ester derivatives and their application as tyrosinase inhibitors, demonstrating comparable inhibitions to the standard inhibitor kojic acid. This finding is supported by computational molecular docking studies, revealing that these compounds primarily bind at the active-site entrance of tyrosinase (Kwong et al., 2017).

2. Antimicrobial Potential

In the context of antimicrobial activities, derivatives of 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl have been synthesized and demonstrated excellent antimicrobial properties. A study synthesized compounds by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various other elements and confirmed their significant antimicrobial activities (Sherekar et al., 2021).

3. Luminescence and Thermal Properties

A study focused on the synthesis of biphenyl carbazole-based derivatives, including 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl. These compounds exhibited high thermal stabilities and unique luminescence properties, potentially applicable in materials science, especially in areas requiring stable luminescent materials (Tang et al., 2021).

4. Anticancer Activities

In cancer research, a novel bromophenol derivative containing elements related to 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl demonstrated significant anticancer activities on human lung cancer cell lines. The study showed that this derivative could block cell proliferation, induce apoptosis, and deactivate certain pathways crucial for cancer cell survival (Guo et al., 2018).

5. Application in One-Pot Reactions

A recent development in synthetic chemistry involved using 4-bromoacetophenone, a related compound to 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl, in multi-component one-pot reactions. This approach was effective for synthesizing various derivatives with good functional group tolerance, potentially useful in developing new pharmaceuticals or materials (Gu et al., 2017).

将来の方向性

特性

IUPAC Name |

1-bromo-4-(4-prop-2-enoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGWTGTWXBSJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80845077 | |

| Record name | 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80845077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |

CAS RN |

918823-91-3 | |

| Record name | 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80845077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

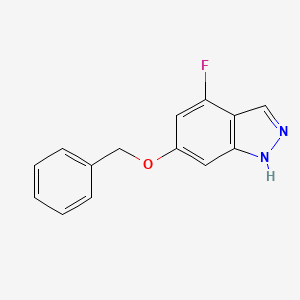

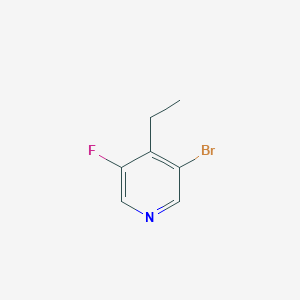

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)

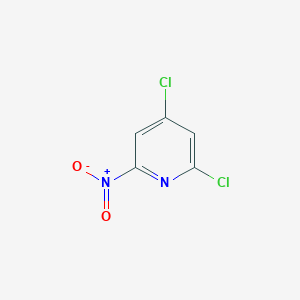

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)

![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)